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N-(2-methoxy-5-nitrophenyl)ethanesulfonamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide is an organic compound with the molecular formula C8H10N2O5S It is characterized by the presence of a methoxy group, a nitro group, and an ethanesulfonamide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)ethanesulfonamide typically involves the reaction of 2-methoxy-5-nitroaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: Formation of N-(2-amino-5-methoxyphenyl)ethanesulfonamide.
Substitution: Formation of various substituted ethanesulfonamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitro group and ethanesulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)ethanesulfonamide
- N-(2-methoxy-3-nitrophenyl)ethanesulfonamide
- N-(2-methoxy-6-nitrophenyl)ethanesulfonamide
Comparison: N-(2-methoxy-5-nitrophenyl)ethanesulfonamide is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-3-17(14,15)10-8-6-7(11(12)13)4-5-9(8)16-2/h4-6,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKSVCFVADRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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